molecular formula C₂₇H₃₆O₁₁ B1146316 (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid CAS No. 512165-95-6

(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid

Cat. No. B1146316
CAS RN: 512165-95-6
M. Wt: 536.57
InChI Key:
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Description

This compound is a glucocorticoid or cortisol derivative, where the structure and function are intricately related to its biological activities. Glucocorticoids are crucial for various physiological processes, including metabolism, immune response regulation, and stress responses.

Synthesis Analysis

The synthesis of similar steroid glucuronides involves complex chemical reactions, including the Koenigs-Knorr reaction for coupling steroids to glucuronic acid, yielding high-efficiency and specific glucuronide conjugates (Becker, 1965).

Molecular Structure Analysis

The molecular structure of glucocorticoid derivatives is characterized by specific hydroxylation patterns that significantly impact their biological activity. For instance, the introduction of a halogen atom at specific positions can prevent rearrangement and influence the compound's activity (Toscano et al., 1977).

Chemical Reactions and Properties

Steroid glucuronides are synthesized through reactions that ensure high coupling efficiency and specificity. These compounds are characterized by their solubility and reactivity, which are pivotal for their biological functions (Becker, 1965; Toscano et al., 1977).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are influenced by the specific stereochemistry and functional groups present in the molecule. These properties are critical for the compound's interaction with biological systems.

Chemical Properties Analysis

The chemical properties, such as reactivity with biological macromolecules, hydrolysis by enzymes, and the ability to form specific conjugates, define the biological roles of these glucocorticoid derivatives. Their reactivity under physiological conditions can determine their metabolic pathways and effects (Becker, 1965; O'Brien et al., 2007).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its effect . Without more information about this compound, such as whether it’s a drug, enzyme, or another type of bioactive molecule, it’s difficult to speculate about its mechanism of action.

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties, as well as how it’s handled and used . Without specific information about this compound, I’m unable to provide a detailed safety and hazard analysis.

Future Directions

The future directions for research and development involving a specific compound depend on its properties, potential applications, and the current state of knowledge in the field. Without more specific information about this compound, it’s challenging to speculate about future directions .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILWZCHYLNVFX-YXSMBZLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858330
Record name (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

512165-95-6
Record name (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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